magnesium;1-methoxypropane;bromide
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Overview
Description
Magnesium;1-methoxypropane;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented by the formula ( \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{MgBr} ). It is a versatile reagent used in various chemical reactions due to its ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-methoxypropane;bromide is synthesized through the reaction of 1-methoxypropane with magnesium in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{MgBr} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of activated magnesium, which has a larger surface area, can enhance the reaction rate. Additionally, the reaction mixture is often stirred vigorously to ensure complete interaction between the reactants.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methoxypropane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or THF.
Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Coupling Reagents: Often used with catalysts like palladium or nickel in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions.
Scientific Research Applications
Magnesium;1-methoxypropane;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium;1-methoxypropane;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The magnesium atom acts as a Lewis acid, stabilizing the negative charge developed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
Comparison
Magnesium;1-methoxypropane;bromide is unique due to its specific structure, which provides distinct reactivity compared to other magnesium halides. While magnesium bromide is primarily used as a catalyst, this compound is more versatile in forming carbon-carbon bonds. Its reactivity is also influenced by the presence of the methoxy group, which can stabilize certain intermediates during reactions.
Properties
CAS No. |
169250-16-2 |
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Molecular Formula |
C4H9BrMgO |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
magnesium;1-methoxypropane;bromide |
InChI |
InChI=1S/C4H9O.BrH.Mg/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YADSQVVJGJHEMZ-UHFFFAOYSA-M |
Canonical SMILES |
COCC[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
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